2-Bromo-3-(2-butyloctyl)thiophene
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Overview
Description
2-Bromo-3-(2-butyloctyl)thiophene is an organosulfur compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the second position and a 2-butyloctyl group at the third position of the thiophene ring. Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2-butyloctyl)thiophene typically involves the bromination of a thiophene derivative followed by the introduction of the 2-butyloctyl group. One common method is the bromination of 3-(2-butyloctyl)thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(2-butyloctyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura, Stille, and Heck reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or potassium tert-butoxide in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling: Palladium or nickel catalysts in the presence of bases like potassium carbonate or cesium carbonate in solvents like toluene or dimethyl sulfoxide (DMSO).
Major Products
Substitution: Thiophene derivatives with various functional groups replacing the bromine atom.
Coupling: Biaryl or vinyl-thiophene compounds with extended conjugation.
Oxidation: Thiophene sulfoxides or sulfones with enhanced electron-withdrawing properties.
Scientific Research Applications
2-Bromo-3-(2-butyloctyl)thiophene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3-(2-butyloctyl)thiophene in various applications depends on its chemical structure and reactivity. In organic electronics, the compound’s conjugated system facilitates charge transport and light absorption, making it suitable for use in semiconducting materials. In pharmaceuticals, the thiophene ring can interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromothiophene: A simpler analog with a bromine atom at the second position of the thiophene ring.
3-Bromothiophene: Similar to 2-Bromothiophene but with the bromine atom at the third position.
2-Bromo-3-hexylthiophene: Contains a hexyl group at the third position instead of a 2-butyloctyl group.
Uniqueness
2-Bromo-3-(2-butyloctyl)thiophene is unique due to the presence of the bulky 2-butyloctyl group, which can influence its solubility, electronic properties, and reactivity compared to simpler thiophene derivatives. This structural feature makes it particularly valuable in the design of materials with specific properties for advanced applications .
Properties
Molecular Formula |
C16H27BrS |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-bromo-3-(2-butyloctyl)thiophene |
InChI |
InChI=1S/C16H27BrS/c1-3-5-7-8-10-14(9-6-4-2)13-15-11-12-18-16(15)17/h11-12,14H,3-10,13H2,1-2H3 |
InChI Key |
CZGQRFOKNUJJKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)CC1=C(SC=C1)Br |
Origin of Product |
United States |
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